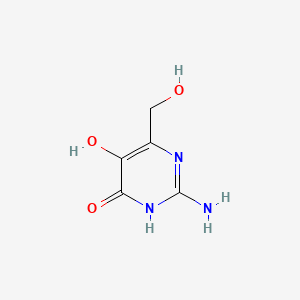

2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-amino-5-hydroxy-4-(hydroxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c6-5-7-2(1-9)3(10)4(11)8-5/h9-10H,1H2,(H3,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQZHQFUKUXMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=O)NC(=N1)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiocarboxamide Intermediates

A multi-step synthesis leveraging thiocarboxamide intermediates, as reported by Monier et al. , offers precise control over substituent positioning. This method involves:

-

Thiocarboxamide Formation : Condensation of 2-aminopyridine-3-carboxamide with thiourea yields 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-thiocarboxamide (3).

-

S-Alkylation : Treatment with hydroxymethylating agents (e.g., chloromethyl ether) introduces the hydroxymethyl group at position 6 .

-

Cyclization : Acid-mediated cyclization closes the pyrimidine ring, yielding the target compound (Figure 2).

Key Findings

-

Yield Enhancement : Using anhydrous methanol as a solvent improves thiocarboxamide solubility, increasing cyclization efficiency to ~75% .

-

Regioselectivity : The electron-withdrawing thiocarboxamide group directs hydroxymethylation exclusively to position 6 .

Challenges

-

Multi-step synthesis increases complexity and cost.

-

Thiocarboxamide intermediates require inert atmospheres to prevent oxidation.

Post-synthetic modification of 2-amino-4-hydroxypyrimidine derivatives enables selective introduction of the hydroxymethyl group. A two-step protocol involves:

-

Chloromethylation : Treating 2-amino-4-hydroxy-6-methylpyrimidine (4) with formaldehyde and HCl gas forms 6-(chloromethyl)-2-amino-5-hydroxypyrimidin-4(3H)-one (5).

-

Hydrolysis : Alkaline hydrolysis (NaOH, 60°C) replaces the chloro group with hydroxyl, yielding the target compound .

Advantages

-

Scalability : Chloromethylation uses inexpensive reagents (formaldehyde, HCl), suitable for industrial-scale production.

-

Flexibility : The method accommodates diverse pyrimidine substrates for derivative synthesis.

Drawbacks

-

Chloromethyl intermediates are moisture-sensitive, requiring anhydrous conditions.

-

Hydrolysis must be carefully controlled to prevent over-oxidation of the hydroxymethyl group.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: Pyrimidine derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.

Reduction: Reduction reactions can convert pyrimidine derivatives into dihydropyrimidines.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine N-oxides, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:

Research has indicated that derivatives of 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one exhibit antiviral properties, particularly against viruses such as HIV and herpes simplex virus. The mechanism often involves the inhibition of viral replication through interference with nucleic acid synthesis.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that modified pyrimidine derivatives showed significant inhibition of HIV replication in vitro. The study highlighted the potential for these compounds to serve as lead structures for the development of new antiviral agents .

Table 1: Antiviral Activity of Pyrimidine Derivatives

Nucleoside Synthesis

The compound plays a crucial role in the synthesis of nucleosides, which are fundamental components of nucleic acids. The introduction of the hydroxymethyl group enhances the biological activity of nucleosides, making them valuable in therapeutic applications.

Synthesis Pathways:

Recent advancements have focused on efficient methodologies for incorporating the hydroxymethyl moiety into nucleosides, which can be achieved through various chemical reactions including hydroxymethylation and oxidation processes .

Case Study:

A publication detailed a novel synthetic route for producing 5-hydroxymethyl-2'-deoxyuridine using this compound as a precursor. This method demonstrated improved yields and reduced reaction times compared to traditional methods .

Gene Regulation Studies

The compound is also being studied for its role in gene regulation. Its derivatives can act as epigenetic modulators by influencing DNA methylation and histone modification processes.

Research Findings:

Studies have shown that certain derivatives can enhance or inhibit specific gene expressions, making them potential candidates for therapeutic interventions in diseases where gene regulation is disrupted, such as cancer .

Biochemical Research

In biochemical research, this compound is utilized to explore enzyme interactions and pathways involving pyrimidine metabolism. Its ability to mimic natural substrates allows researchers to investigate metabolic processes and enzyme kinetics effectively.

Experimental Data:

Research has indicated that the compound can act as a substrate for various enzymes involved in nucleotide metabolism, providing insights into metabolic pathways and potential therapeutic targets .

Mechanism of Action

The mechanism of action for pyrimidine derivatives often involves interaction with biological macromolecules such as enzymes or nucleic acids. They can inhibit enzyme activity or interfere with DNA/RNA synthesis, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrimidinone Derivatives

Core Structure Variations

- Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives (e.g., compounds in ): These feature a fused thiophene ring, increasing aromaticity and lipophilicity compared to the target compound. The fused ring enhances interactions with hydrophobic enzyme pockets, making them potent anticancer agents (e.g., derivatives in showed 72–88% yields and activity against kinase targets) .

- Dihydropyrimidin-2(1H)-ones (DHPMs) (e.g., ): Saturated analogs with a non-aromatic pyrimidine ring. DHPMs exhibit reduced planarity, affecting π-π stacking interactions. For example, 3,4-dihydropyrimidin-2(1H)-ones synthesized in showed moderate yields (65–85%) under heterogeneous catalysis .

Substituent Effects

- Hydroxymethyl vs. Methyl Groups: The hydroxymethyl group at position 6 in the target compound increases hydrophilicity compared to 2-amino-6-methylpyrimidin-4(1H)-one (, similarity score 0.61). This enhances solubility but may reduce membrane permeability .

- Amino vs. Anilino Groups: Substitution with anilino (e.g., 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, ) introduces bulkier aromatic substituents, favoring interactions with aromatic residues in enzymes like kinases .

Electronic and Functional Group Modifications

- Nitro and Dimethylamino Groups: 6-Amino-2-(dimethylamino)-5-nitro-4(3H)-pyrimidinone () contains electron-withdrawing nitro and electron-donating dimethylamino groups, creating a push-pull electronic effect absent in the target compound. This alters reactivity in nucleophilic substitutions .

- Trifluoromethyl and Pyrazole Substituents : Derivatives in with trifluoromethyl groups exhibit strong electron-withdrawing effects, enhancing metabolic stability but reducing hydrogen-bonding capacity compared to the target’s hydroxyl groups .

Biological Activity

2-Amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one (CAS No. 114282-45-0) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally related to nucleotides, which play critical roles in various biological processes, including DNA and RNA synthesis. Understanding its biological activity can provide insights into its potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 157.13 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, particularly enzymes and nucleic acids. The compound may act as an inhibitor of certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes such as proliferation and apoptosis.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes like purine nucleoside phosphorylase (PNP), which is crucial in the purine salvage pathway.

- Nucleic Acid Interaction : It may bind to DNA or RNA, influencing replication and transcription processes.

Biological Activity Studies

Recent studies have highlighted the biological potential of this compound, particularly in cancer therapy and antiviral applications.

Anticancer Activity

A study reported that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound showed selective toxicity towards T-lymphoblastic leukemia cells with IC values in the low nanomolar range (e.g., IC = 9 nM) .

Antiviral Potential

Research indicates that pyrimidine derivatives can possess antiviral properties by inhibiting viral replication mechanisms. The specific interactions of this compound with viral enzymes are under investigation, suggesting a promising avenue for further development .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Study on Selective Cytotoxicity :

- Inhibition of Purine Nucleoside Phosphorylase :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar pyrimidine derivatives is useful.

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| Cytosine | Cytosine | Nucleotide base; involved in DNA/RNA synthesis | PubChem |

| Thymine | Thymine | Nucleotide base; essential for DNA structure | PubChem |

| Uracil | Uracil | Nucleotide base; found in RNA | PubChem |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-amino-5-hydroxy-6-(hydroxymethyl)pyrimidin-4(3H)-one, and how is its purity validated?

- Methodology : Synthesis often involves condensation reactions of substituted aldehydes with diamino precursors, followed by protection/deprotection steps (e.g., Boc protection) to stabilize intermediates . Characterization includes:

- 1H NMR to confirm substituent integration and hydrogen environments.

- HRMS for molecular weight validation (e.g., deviations < 2 ppm ).

- Melting point analysis to assess crystallinity and purity.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Techniques : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) .

- Key Interactions :

- Hydrogen bonding between hydroxyl/amino groups and anions (e.g., N–H⋯O, O–H⋯OClO4) .

- π-π stacking between aromatic rings (face-to-face distances ~3.7 Å ).

- Disorder Handling : Partial occupancy modeling for disordered solvent/ion positions (e.g., perchlorate anions ).

Advanced Research Questions

Q. How do substituents on the pyrimidinone core influence dihydrofolate reductase (DHFR) inhibition?

- Experimental Design :

- Synthesize analogs with varying substituents (e.g., thioether, aryl groups) and test against recombinant DHFR .

- IC50 Determination : Compare inhibitory activity (e.g., 4a in showed 87% yield and potential bioactivity).

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methods :

- Docking Studies (AutoDock Vina) to model binding poses with enzymes like DHFR .

- MD Simulations (GROMACS) to assess stability of ligand-protein complexes over time .

- Validation : Cross-check with crystallographic data (e.g., hydrogen bond distances in ).

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

- Contradiction Analysis :

- Variable Temperature NMR to identify dynamic effects (e.g., tautomerism).

- 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions .

- Case Study : Discrepancies in aromatic proton shifts may arise from solvent polarity or hydrogen bonding .

Q. What strategies improve solubility and bioavailability without compromising activity?

- Approaches :

- Prodrug Design : Esterify hydroxyl groups (e.g., ethyl carboxylates in ) for enhanced lipophilicity.

- Co-Crystallization : Use co-formers (e.g., carboxylic acids) to modify crystal packing and dissolution rates .

- Testing : LogP measurements and in vitro permeability assays (Caco-2 models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.